

In-Depth Technical Guide: 1-Propanol-1,1-d2 (CAS: 40422-04-6)

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Compound of Interest

Compound Name: 1-Propanol-1,1-d2

Cat. No.: B1357017

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanol-1,1-d2 is a deuterated isotopologue of n-propanol, where two hydrogen atoms on the first carbon atom (C1) are replaced with deuterium atoms. This selective isotopic labeling makes it a valuable tool in various scientific disciplines, including mechanistic studies of chemical reactions, metabolic pathway elucidation in drug discovery, and as an internal standard in mass spectrometry-based analyses. Its chemical and physical properties are similar to that of its non-deuterated counterpart, but the presence of deuterium provides a unique spectroscopic signature.

Physicochemical Properties

The key physicochemical properties of **1-Propanol-1,1-d2** are summarized in the table below. These values are primarily sourced from commercial supplier data.^{[1][2][3]}

Property	Value
CAS Number	40422-04-6
Linear Formula	CH ₃ CH ₂ CD ₂ OH[1][3]
Molecular Weight	62.11 g/mol [1][3]
Appearance	Colorless liquid
Boiling Point	97 °C (lit.)[1][2]
Melting Point	-127 °C (lit.)[1][2]
Density	0.830 g/mL at 25 °C[1][3]
Flash Point	15 °C (59.0 °F) - closed cup[1][3]
Isotopic Purity	≥98 atom % D[1][2]

Synthesis

A common and effective method for the synthesis of **1-Propanol-1,1-d2** is the reduction of a suitable propanoic acid derivative, such as an ester, with a deuterated reducing agent. The following protocol describes the synthesis via the reduction of ethyl propionate using Lithium Aluminum Deuteride (LiAlD₄).

Experimental Protocol: Reduction of Ethyl Propionate with LiAlD₄

Reaction Scheme:



Materials:

- Ethyl propionate
- Lithium Aluminum Deuteride (LiAlD₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

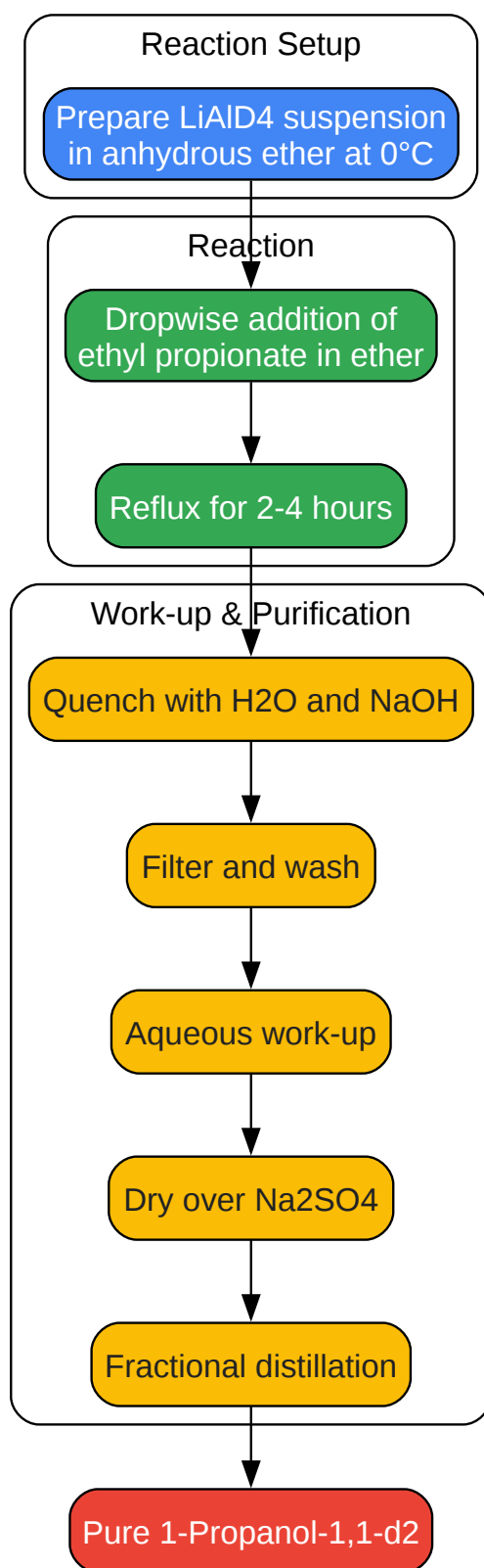
- Anhydrous sodium sulfate
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of Lithium Aluminum Deuteride in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
- **Addition of Ester:** A solution of ethyl propionate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlD_4 at a rate that maintains the reaction temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reduction.
- **Quenching:** The reaction mixture is cooled in an ice bath. The excess LiAlD_4 is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- **Work-up:** The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude **1-Propanol-1,1-d2** is then purified by fractional distillation.

Safety Note: Lithium Aluminum Deuteride reacts violently with water and protic solvents. All manipulations must be carried out under strictly anhydrous conditions.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **1-Propanol-1,1-d₂**.

Spectroscopic Data (Predicted)

While experimental spectra for **1-Propanol-1,1-d2** are not readily available in public databases, its spectroscopic features can be reliably predicted based on the known spectra of 1-propanol and the principles of isotopic substitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-Propanol-1,1-d2** will be significantly different from that of 1-propanol at the C1 position.

- CH₃ (C3): A triplet at approximately 0.9 ppm, coupled to the C2 protons.
- CH₂ (C2): A quartet at approximately 1.6 ppm, coupled to the C3 protons. The coupling to the deuterons at C1 will likely not be resolved in a standard ¹H spectrum.
- CD₂OH (C1): The signal for the protons at the C1 position will be absent.
- OH: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three main signals.

- C3 (CH₃): A signal at approximately 10 ppm.
- C2 (CH₂): A signal at approximately 26 ppm.
- C1 (CD₂): A signal at approximately 64 ppm. Due to the coupling with two deuterium atoms (spin I=1), this signal will appear as a quintet ($2nI+1 = 2(2)+1 = 5$).

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum compared to 1-propanol will be the C-D stretching vibrations.

- O-H stretch: A broad band around 3300-3400 cm⁻¹.
- C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

- C-D stretch: The characteristic C-D stretching vibrations are expected to appear in the region of 2100-2200 cm^{-1} , which is a region with few other absorptions. This is a key diagnostic feature.
- C-O stretch: A band around 1050-1070 cm^{-1} .

Safety Information

1-Propanol-1,1-d₂ is a flammable liquid and can cause serious eye damage. It may also cause drowsiness or dizziness.^{[1][2]} Standard laboratory safety precautions should be taken when handling this compound.

Hazard	GHS Pictogram	Hazard Statement	Precautionary Statement
Flammable Liquid	GHS02 (Flame)	H225: Highly flammable liquid and vapour. ^{[1][2]}	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. ^{[1][2]}
Serious Eye Damage	GHS05 (Corrosion)	H318: Causes serious eye damage. ^{[1][2]}	P280: Wear protective gloves/protective clothing/eye protection/face protection. ^{[1][2]}
Specific Target Organ Toxicity	GHS07 (Exclamation Mark)	H336: May cause drowsiness or dizziness. ^{[1][2]}	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^{[1][2]}

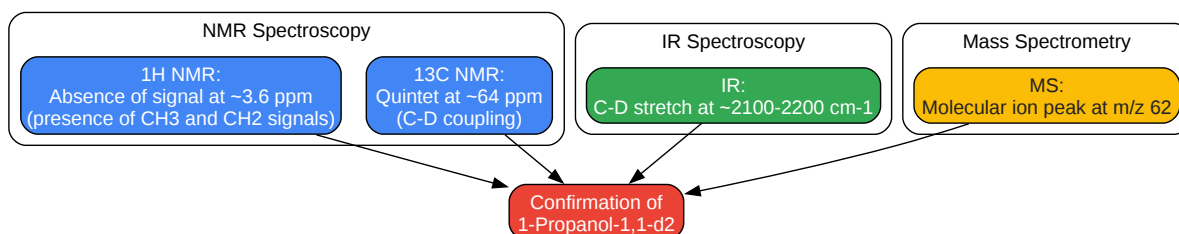
Applications

The primary applications of **1-Propanol-1,1-d2** stem from its isotopic labeling.

- **Mechanistic Studies:** Used as a tracer to investigate reaction mechanisms involving the C-H bonds at the C1 position of propanol.
- **Metabolic Studies:** In drug development, it can be used to study the metabolic fate of propanol-containing moieties, as the deuterium label allows for tracking by mass spectrometry.
- **Internal Standard:** Its distinct mass allows it to be used as an internal standard for the quantification of 1-propanol and related compounds in complex matrices.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow for identifying **1-Propanol-1,1-d2** based on its predicted spectroscopic data.



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Caption: Spectroscopic identification of **1-Propanol-1,1-d2**.

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References

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